molecular formula C10H11NO3 B13495975 2-(Acetamidomethyl)benzoic acid

2-(Acetamidomethyl)benzoic acid

Cat. No.: B13495975
M. Wt: 193.20 g/mol
InChI Key: DKIVYHOQFCIWNJ-UHFFFAOYSA-N
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Description

2-(Acetamidomethyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 It contains a benzene ring substituted with an acetamidomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamidomethyl)benzoic acid can be achieved through several methods. One common approach involves the acylation of 2-(aminomethyl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidomethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(Acetamidomethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetamidomethyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzoic acid: This compound is a precursor in the synthesis of 2-(Acetamidomethyl)benzoic acid.

    4-(Acetamidomethyl)benzoic acid: A structural isomer with different substitution patterns on the benzene ring.

    2-(Acetamido)benzoic acid: Lacks the methyl group on the acetamido substituent.

Uniqueness

This compound is unique due to the presence of both an acetamidomethyl group and a carboxylic acid group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(acetamidomethyl)benzoic acid

InChI

InChI=1S/C10H11NO3/c1-7(12)11-6-8-4-2-3-5-9(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

DKIVYHOQFCIWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1C(=O)O

Origin of Product

United States

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